molecular formula C21H24N4O4S B11485976 N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485976
M. Wt: 428.5 g/mol
InChI Key: BQPKCYXCEHIWHZ-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is a complex organic compound that features a combination of functional groups, including a tert-butylphenoxy group, a thiophene ring, and an oxadiazole moiety

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-[[2-(4-tert-butylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H24N4O4S/c1-21(2,3)14-6-8-15(9-7-14)28-13-17(26)22-10-11-23-19(27)20-24-18(25-29-20)16-5-4-12-30-16/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

BQPKCYXCEHIWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.

    Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other nitrogen-containing derivatives.

    Substitution: Halogenated or nitrated derivatives of the tert-butylphenoxy group.

Scientific Research Applications

2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The thiophene ring and oxadiazole moiety contribute to the compound’s conjugated system, facilitating charge transport.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-Butylphenoxy)acetamide:

    N-(2-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide: Lacks the tert-butylphenoxy group, which may reduce its stability and hydrophobicity.

Uniqueness

2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is unique due to its combination of functional groups, which confer a balance of stability, electronic properties, and versatility. This makes it a valuable compound for a wide range of applications in different scientific fields.

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